Adenosine monophosphate-13C10 (dilithium)
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Overview
Description
Adenosine monophosphate-13C10 (dilithium) is a compound where the adenosine monophosphate molecule is labeled with carbon-13 isotopes. This labeling makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and energy regulation. Adenosine monophosphate itself is a key cellular metabolite that plays a crucial role in energy homeostasis and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine monophosphate-13C10 (dilithium) involves the incorporation of carbon-13 isotopes into the adenosine monophosphate molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of adenosine monophosphate. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes without degrading the molecule .
Industrial Production Methods
Industrial production of adenosine monophosphate-13C10 (dilithium) involves large-scale synthesis using labeled carbon sources. The process is optimized for high yield and purity, often involving multiple steps of purification to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Adenosine monophosphate-13C10 (dilithium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation of adenosine monophosphate-13C10 (dilithium) can lead to the formation of adenosine diphosphate or adenosine triphosphate, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Adenosine monophosphate-13C10 (dilithium) has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to track the flow of carbon atoms through various biochemical pathways.
Biology: It helps in studying cellular processes involving energy transfer and signal transduction.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Mechanism of Action
The mechanism of action of adenosine monophosphate-13C10 (dilithium) involves its role as a key cellular metabolite. It participates in energy homeostasis by acting as a precursor to adenosine diphosphate and adenosine triphosphate, which are crucial for cellular energy transfer. It also plays a role in signal transduction by activating specific receptors and pathways involved in cellular communication .
Comparison with Similar Compounds
Adenosine monophosphate-13C10 (dilithium) can be compared with other labeled nucleotides such as:
Adenosine-13C10,15N5 5′-monophosphate disodium salt:
Guanosine-13C10,15N5 5′-triphosphate disodium salt: This is another labeled nucleotide used in similar research applications but involves guanosine instead of adenosine.
The uniqueness of adenosine monophosphate-13C10 (dilithium) lies in its specific labeling with carbon-13, which provides distinct advantages in certain types of metabolic and pharmacokinetic studies .
Properties
Molecular Formula |
C10H12Li2N5O7P |
---|---|
Molecular Weight |
369.1 g/mol |
IUPAC Name |
dilithium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
InChI Key |
LUSBEJQHUFVMSO-ODQJVVOMSA-L |
Isomeric SMILES |
[Li+].[Li+].[13CH]1=N[13C](=[13C]2[13C](=N1)N([13CH]=N2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)([O-])[O-])O)O)N |
Canonical SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N |
Origin of Product |
United States |
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